(2,6-ジブロモフェニル)メタンスルホニルクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

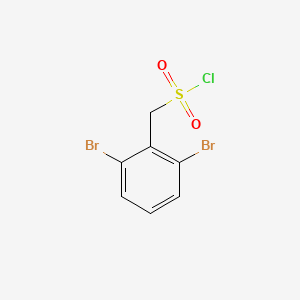

(2,6-Dibromophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

科学的研究の応用

(2,6-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the modification of biomolecules for research purposes.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

Mode of Action

(2,6-Dibromophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as alcohols and amines, to form sulfonates . This reactivity allows it to form covalent bonds with various biological targets, altering their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,6-Dibromophenyl)methanesulfonyl chloride. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be influenced by temperature, as it is recommended to be stored at 4°C .

準備方法

The synthesis of (2,6-Dibromophenyl)methanesulfonyl chloride typically involves multiple steps. One common method starts with 2,6-dibromobenzene as the starting material. The synthetic route includes acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity.

化学反応の分析

(2,6-Dibromophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed.

類似化合物との比較

(2,6-Dibromophenyl)methanesulfonyl chloride can be compared with other similar compounds such as:

- (2,4-Dibromophenyl)methanesulfonyl chloride

- (3,5-Dibromophenyl)methanesulfonyl chloride

- (2,6-Dichlorophenyl)methanesulfonyl chloride

These compounds share similar structural features but differ in the position and type of halogen atoms attached to the benzene ring. The unique arrangement of bromine atoms in (2,6-Dibromophenyl)methanesulfonyl chloride gives it distinct reactivity and applications .

生物活性

(2,6-Dibromophenyl)methanesulfonyl chloride is an organic compound recognized for its significant role in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its chemical structure, characterized by a methanesulfonyl chloride group attached to a dibrominated phenyl ring, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a precursor for sulfonamides, and its mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C7H5Br2ClO2S and features bromine atoms at the 2 and 6 positions of the phenyl ring. This specific bromination pattern is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5Br2ClO2S |

| Molecular Weight | 289.99 g/mol |

| Physical State | Brown solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that (2,6-dibromophenyl)methanesulfonyl chloride exhibits notable antimicrobial activity. The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides, which are known for their antibacterial properties. The introduction of bromine enhances these properties further.

- Case Study : A study evaluated the antibacterial efficacy of various sulfonamide derivatives synthesized from (2,6-dibromophenyl)methanesulfonyl chloride. The derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .

The biological activity of (2,6-dibromophenyl)methanesulfonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes in microbial metabolism, disrupting essential biological processes.

- Cell Membrane Disruption : It interacts with microbial cell membranes, causing structural damage and increased permeability, leading to cell death.

- DNA Synthesis Interference : It may hinder DNA synthesis and replication in microbial cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like bromine at specific positions on the phenyl ring significantly influences the compound's antimicrobial potency. This highlights the importance of structural modifications in enhancing biological activity.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features that contribute to its biological efficacy:

| Compound Name | Structure | Key Features |

|---|---|---|

| (2-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S | Less bromination; similar applications in drug synthesis |

| (2,6-Dichlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | Contains chlorine; different reactivity profile |

| (4-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S | Bromine at position 4; different biological activity |

特性

IUPAC Name |

(2,6-dibromophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAUHAIBOIHXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。